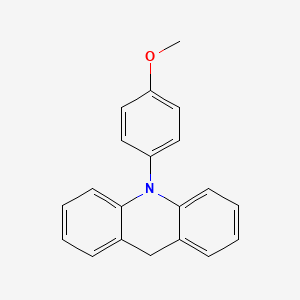
10-(4-Methoxyphenyl)-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Methoxyphenyl)-9,10-dihydroacridine is an organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, organic electronics, and materials science. The presence of the 4-methoxyphenyl group in this compound enhances its chemical properties, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Methoxyphenyl)-9,10-dihydroacridine typically involves the reaction of 4-methoxybenzaldehyde with 9,10-dihydroacridine in the presence of a catalyst. One common method is the Suzuki coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
10-(4-Methoxyphenyl)-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
10-(4-Methoxyphenyl)-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mécanisme D'action
The mechanism of action of 10-(4-Methoxyphenyl)-9,10-dihydroacridine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to various biological effects. It may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroacridine: Lacks the 4-methoxyphenyl group, resulting in different chemical properties.
4-Methoxyphenylacetic Acid: Shares the 4-methoxyphenyl group but has a different core structure.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Similar in having the 4-methoxyphenyl group but differs in the core structure and applications .
Uniqueness
10-(4-Methoxyphenyl)-9,10-dihydroacridine is unique due to its specific combination of the acridine core and the 4-methoxyphenyl group. This combination enhances its chemical stability, photophysical properties, and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
91222-26-3 |
|---|---|
Formule moléculaire |
C20H17NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
10-(4-methoxyphenyl)-9H-acridine |
InChI |
InChI=1S/C20H17NO/c1-22-18-12-10-17(11-13-18)21-19-8-4-2-6-15(19)14-16-7-3-5-9-20(16)21/h2-13H,14H2,1H3 |
Clé InChI |
JORTWHAGIFFODT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C3=CC=CC=C3CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





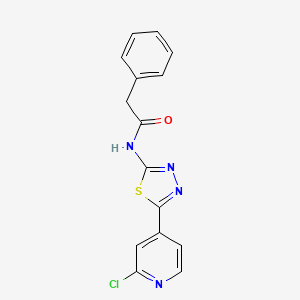

![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

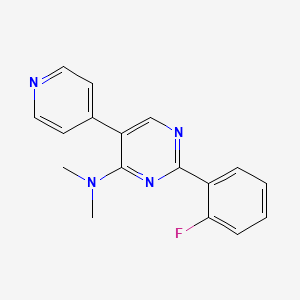
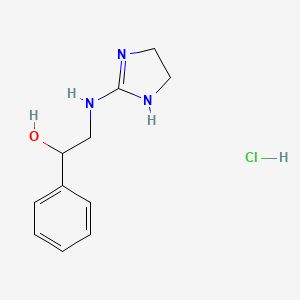
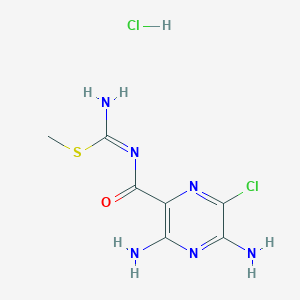
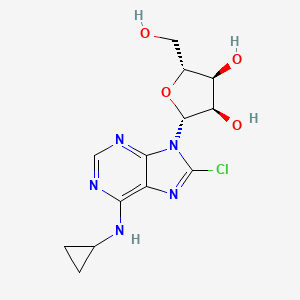
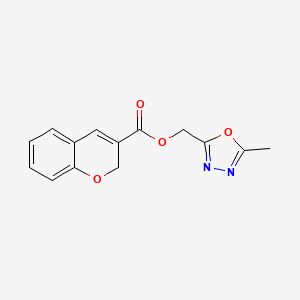
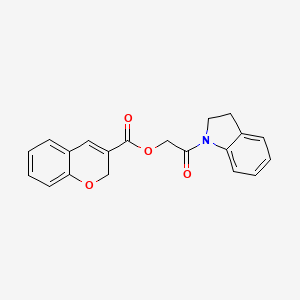
![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)
